Cas no 67747-09-5 (Prochloraz)
Prochloraz Chemical and Physical Properties
Names and Identifiers
-
- N-Propyl-N-(2-(2,4,6-trichlorophenoxy)ethyl)-1H-imidazole-1-carboxamide
- N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]imidazole-1-carboxamide
- N-propyl-N-[2-(2,4,6-trichlorophenoxy) ethyl]-1H-imidazole-1-carboxamide
- N-Propyl-N-(2,4,6-trichlorophenoxy)ethyl-imidazole-1-carboxamide
- Prochloraz solution
- Prochloraz
- Abarit
- ascurit
- EYETAK
- FORTAK
- KI 835
- MASTER
- MIRAGE
- octave
- P-242
- sprint
-
- MDL: MFCD00078735
- Inchi: 1S/C15H16Cl3N3O2/c1-2-4-20(15(22)21-5-3-19-10-21)6-7-23-14-12(17)8-11(16)9-13(14)18/h3,5,8-10H,2,4,6-7H2,1H3
- InChI Key: TVLSRXXIMLFWEO-UHFFFAOYSA-N
- SMILES: CCCN(CCOC1=C(C=C(C=C1Cl)Cl)Cl)C(=O)N2C=CN=C2
Computed Properties
- Exact Mass: 375.03100
- Monoisotopic Mass: 375.03081
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 23
- Rotatable Bond Count: 8
- Complexity: 377
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 47.4
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
Experimental Properties
- Color/Form: Colorless solid.
- Density: 1.405
- Melting Point: 48.0 to 52.0 deg-C
- Boiling Point: 360℃
- Flash Point: 2 °C
- Refractive Index: 1.6490 (estimate)
- PSA: 47.36000
- LogP: 4.60240
- Merck: 7760
- Sensitiveness: Sensitive to heat and light
- Solubility: Insoluble in water.
Prochloraz Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H302,H410
- Warning Statement: P273,P501
- Hazardous Material transportation number:UN 3077
- WGK Germany:3
- Hazard Category Code: 22-50/53
- Safety Instruction: S60-S61-S36/37-S26
- RTECS:NI4000400
-
Hazardous Material Identification:
- HazardClass:9
- PackingGroup:III
- Toxicity:LD50 in rats (mg/kg): 1600 orally; >5000 s.c.; 400-800 i.p.; LC50 (96 hour) in rainbow trout, bluegill (mg/l): 1, 2.2 (de Saint-Blanquat, My)
- Storage Condition:0-10°C
- Packing Group:III
- Risk Phrases:R22; R50/53
- Safety Term:S60;S61
- Packing Group:III
Prochloraz Customs Data
- HS CODE:2933290012
- Customs Data:
China Customs Code:
2933290012Overview:
2933290012 Imazalil ,fenapanil ,climbazole ,Prochloraz et al [including clotrimazole,Prochloraz manganese salt].Regulatory conditions:S(Import and Export Pesticide Registration Certificate).VAT:17.0%.Tax refund rate:9.0%.Minimum tariff:6.5%.general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Regulatory conditions:
S.Import and Export Pesticide Registration Certificate
Summary:
2933290012 1-((2-chlorophenyl)diphenylmethyl)-1h-imidazole.supervision conditions:s(import or export registration certificate for pesticides).VAT:17.0%.tax rebate rate:9.0%.MFN tarrif:6.5%.general tariff:20.0%
Prochloraz Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P109995-100mg |
Prochloraz |
67747-09-5 | ,98.4% | 100mg |
¥432.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P109997-1ml |
Prochloraz |
67747-09-5 | analytical standard,10ug/ml in toluene | 1ml |
¥129.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P109996-1ml |
Prochloraz |
67747-09-5 | analytical standard,100ug/ml in toluene | 1ml |
¥123.90 | 2023-09-01 | |
| Alichem | A069003519-10g |
N-Propyl-N-(2-(2,4,6-trichlorophenoxy)ethyl)-1H-imidazole-1-carboxamide |
67747-09-5 | 97% | 10g |
$400.00 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P140544-1g |
Prochloraz |
67747-09-5 | 98% | 1g |
¥41.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P140544-25g |
Prochloraz |
67747-09-5 | 98% | 25g |
¥332.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P140544-5g |
Prochloraz |
67747-09-5 | 98% | 5g |
¥71.90 | 2023-09-01 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | MP5427-25g |
Prochloraz |
67747-09-5 | ≥95% | 25g |
¥1200.00元 | 2023-09-15 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | MP5427-5g |
Prochloraz |
67747-09-5 | ≥95% | 5g |
¥320.00元 | 2023-09-15 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | MP5435-100mg |
Prochloraz |
67747-09-5 | ≥98% | 100mg |
¥240元 | 2023-09-15 |
Prochloraz Suppliers
Prochloraz Related Literature
-
Fei Xue,Ziwei Zhu,Zheng Wei,Xinya Peng,Yalan Wang,Tian Li,Guanhua Ma,Yan Wu,Lin He,Kun Qian RSC Adv. 2020 10 4598
-
Pengyue Zhao,Lidong Cao,Dukang Ma,Zhaolu Zhou,Qiliang Huang,Canping Pan Nanoscale 2018 10 1798
-
Wanling Yuan,Pengyue Zhao,Huiping Chen,Liang Wang,Guizhen Huang,Lidong Cao,Qiliang Huang RSC Adv. 2019 9 20395
-
Rawiwan Wattanayon,Barbara Kasprzyk-Hordern Anal. Methods 2021 13 2466
-
Chong Chen,Fengmao Liu,Tengfei Fan,Qizhen Zhou,Qingrong Peng New J. Chem. 2017 41 10598
Additional information on Prochloraz
Professional Introduction to Prochloraz and CAS No 67747-09-5
Prochloraz, a compound with the chemical name 1-(4-chlorophenyl)-2,4-dimethyl-1H-imidazole, is a well-known molecule characterized by its unique chemical structure and versatile applications in various scientific domains. The compound is identified by the CAS number CAS No 67747-09-5, which serves as a unique identifier in the chemical industry and academic research. This introduction delves into the properties, applications, and recent advancements associated with Prochloraz, emphasizing its significance in modern chemical and pharmaceutical research.
The molecular structure of Prochloraz consists of a benzene ring substituted with a chlorine atom and two methyl groups, attached to an imidazole ring. This configuration imparts specific chemical reactivity and functional properties, making it a valuable compound in synthetic chemistry and drug development. The presence of the chlorine atom enhances its interaction with biological targets, which has been exploited in the design of bioactive molecules.
In recent years, Prochloraz has garnered attention for its potential applications in agricultural chemistry. Its ability to inhibit fungal growth has been utilized in crop protection formulations, demonstrating its efficacy as a fungicide. The compound's mode of action involves disrupting essential metabolic pathways in fungi, thereby preventing their proliferation and protecting crops from diseases. This application has been particularly significant in sustainable agriculture, where the demand for environmentally friendly agrochemicals is on the rise.
Beyond its agricultural uses, Prochloraz has been explored in the field of medicinal chemistry. Researchers have been investigating its structural analogs to develop novel therapeutic agents. The imidazole core of Prochloraz serves as a scaffold for designing molecules with enhanced pharmacological properties. For instance, studies have shown that derivatives of Prochloraz exhibit anti-inflammatory and antimicrobial activities, making them promising candidates for drug development.
One of the most intriguing aspects of Prochloraz is its role in biochemical research. Its interaction with enzymes and receptors has been studied to understand its mechanism of action at a molecular level. This research has provided valuable insights into enzyme kinetics and receptor binding affinities, contributing to the broader understanding of biochemical processes. Such knowledge is crucial for developing targeted therapies and optimizing drug formulations.
The synthesis of Prochloraz involves multi-step organic reactions that highlight the expertise required in industrial chemistry. The process typically begins with the chlorination of a benzene derivative followed by condensation reactions to form the imidazole ring. Advanced catalytic techniques have been employed to improve yield and purity, ensuring that the final product meets stringent quality standards. These synthetic methodologies are not only relevant to Prochloraz but also serve as benchmarks for other complex organic syntheses.
Recent advancements in computational chemistry have further enhanced the understanding of Prochloraz's properties. Molecular modeling studies have predicted new derivatives with improved pharmacokinetic profiles. These virtual screenings have accelerated the drug discovery process by identifying potential candidates for experimental validation. The integration of computational tools with traditional wet chemistry has become indispensable in modern pharmaceutical research.
The environmental impact of Prochloraz has also been a subject of interest. Studies have assessed its degradation pathways and ecotoxicological effects to ensure safe usage in agricultural practices. Efforts have been made to develop formulations that minimize environmental persistence while maintaining efficacy. Such initiatives align with global efforts to promote green chemistry and sustainable industrial practices.
In conclusion, Prochloraz stands as a testament to the versatility and utility of chemical compounds in addressing diverse challenges across multiple sectors. Its applications range from agricultural protection to medicinal chemistry, showcasing its broad relevance in scientific research. As new discoveries continue to emerge, Prochloraz will undoubtedly remain at the forefront of innovation, driving advancements in both academic and industrial settings.
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